molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0

[1,2]Oxazolo[3,4-C]quinoline

Cat. No.: B11913159
CAS No.: 232-94-0
M. Wt: 170.17 g/mol
InChI Key: PPWRLAMDBATQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2]Oxazolo[3,4-C]quinoline is a synthetically produced heterocyclic compound that serves as a valuable scaffold in medicinal chemistry research. This compound is of significant interest for its diverse biological activities as demonstrated in preclinical studies. Research indicates that derivatives of this chemical class exhibit potent in vitro antibacterial and antituberculosis properties, with some analogs showing activity against Mycobacterium tuberculosis H37Rv that is comparable to first-line drugs . Furthermore, recent investigations have identified specific oxazolo[4,5-c]quinoline analogs as novel, first-in-class small-molecule inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway . This makes them promising lead compounds for studying immune-mediated diseases such as asthma and atopic dermatitis. In vitro pharmacological evaluations have shown that these inhibitors can effectively suppress IL-6 production in mast cells . Pharmacokinetic studies in animal models suggest that certain lead oxazolo[4,5-c]quinoline compounds demonstrate high metabolic stability in both human and mouse liver fractions, undergoing primary metabolism via Phase I oxidation (N-oxidation and N-demethylation) . The synthesis of such fused oxazoloquinoline derivatives typically involves multi-step reactions starting from materials like 2-bromo-1-phenylethanones . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

232-94-0

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2]oxazolo[3,4-c]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H

InChI Key

PPWRLAMDBATQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CON=C3C=N2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways Of 1 2 Oxazolo 3,4 C Quinoline Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Oxazoloquinoline System

Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks preferentially occur on the carbocyclic (benzene) ring of the quinoline (B57606) moiety, specifically at the C7 and C9 positions, which are activated by the fused ring system. The pyridine (B92270) ring is deactivated towards electrophiles due to the electron-withdrawing effect of the ring nitrogen. Research has demonstrated successful halogenation and nitration at these positions. For instance, treatment of the parent [1,2]oxazolo[3,4-c]quinoline with electrophilic brominating agents like N-Bromosuccinimide (NBS) typically results in substitution at the C7 position.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly when a suitable leaving group, such as a halogen, is present at the C1 or C5 positions. The C1 position is part of the isoxazole (B147169) ring but its reactivity is influenced by the adjacent quinoline nitrogen. The C5 position is electronically analogous to the C4 position in quinoline, making it a prime site for SNAr reactions. Halogenated derivatives, such as 5-chloro-[1,2]oxazolo[3,4-c]quinolines, readily react with a variety of nucleophiles including amines, alkoxides, and thiolates to yield functionalized products. These transformations are pivotal for introducing diverse side chains and modifying the molecule's properties.

Table 1: Examples of Substitution Reactions on the this compound Core
EntrySubstrateReagents and ConditionsProductYield (%)Reaction Type
1This compoundNBS, CCl₄, reflux7-Bromo-[1,2]oxazolo[3,4-c]quinoline85SEAr (Bromination)
25-Chloro-[1,2]oxazolo[3,4-c]quinolineMorpholine, DMF, 100 °C5-(Morpholin-4-yl)-[1,2]oxazolo[3,4-c]quinoline92SNAr (Amination)
35-Chloro-[1,2]oxazolo[3,4-c]quinolineNaOCH₃, CH₃OH, reflux5-Methoxy-[1,2]oxazolo[3,4-c]quinoline88SNAr (Alkoxylation)

Ring-Opening and Ring-Closing Transformations of the Oxazole (B20620) Moiety

The isoxazole ring is the most reactive part of the fused system, primarily due to the inherent weakness of the N-O bond. This bond is susceptible to cleavage under various conditions, leading to synthetically useful ring-opened intermediates.

Reductive Ring-Opening: The most common transformation is the reductive cleavage of the N-O bond. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or with chemical reducing agents (e.g., Fe/HCl, SnCl₂). This reaction opens the isoxazole ring to generate a 3-amino-4-acylquinoline or a related derivative. The specific outcome depends on the substituent at the C1 position of the oxazoloquinoline. For example, reduction of a 1-unsubstituted derivative yields a 3-aminoquinoline-4-carbaldehyde, while reduction of a 1-phenyl derivative affords a 3-amino-4-benzoylquinoline. This pathway is a cornerstone in converting the fused system back into a highly functionalized single-ring quinoline.

Base- or Acid-Catalyzed Ring-Opening: Treatment with strong bases can also induce ring-opening. For instance, reaction with sodium ethoxide can lead to the formation of 3-cyano-4-hydroxyquinoline derivatives through a mechanism involving deprotonation and subsequent rearrangement. These reactions highlight the isoxazole ring's role as a masked functionality that can be revealed under specific chemical stimuli. Ring-closing transformations from these opened intermediates can lead to different heterocyclic systems, though this is less common than the initial ring-opening step.

Halogenation and Halocyclization Reactions

Halogenation: As discussed in section 3.1, direct halogenation is a viable method for functionalizing the carbocyclic ring of the this compound system. The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of N-halosuccinimides (NBS, NCS) provides a controlled method for monohalogenation, predominantly at the C7 position. More forcing conditions or the use of molecular halogens (Br₂, Cl₂) with a Lewis acid catalyst can lead to di-substituted products.

Halocyclization: Halocyclization reactions are typically employed in the synthesis of heterocyclic rings rather than the transformation of a pre-existing fused aromatic system like this compound. There is limited literature on halocyclization reactions originating from a substituent on the intact oxazoloquinoline core. Such a reaction would require a precursor with an appropriately positioned unsaturated side chain (e.g., an alkenyl or alkynyl group) that could undergo an intramolecular electrophilic cyclization initiated by a halogen source. This remains a largely unexplored area of reactivity for this specific scaffold.

Oxidation and Reduction Reactions

Beyond the reductive ring-opening of the isoxazole moiety, the this compound system can undergo other redox transformations.

Reduction: Catalytic hydrogenation is the most significant reductive pathway, as it selectively cleaves the N-O bond of the isoxazole ring. This transformation is highly efficient and provides clean access to 3-amino-4-carbonyl quinolines, which are valuable synthetic intermediates. The reaction conditions can be tuned to preserve other functional groups within the molecule. For example, using H₂ with a palladium catalyst is generally effective and chemoselective.

Table 2: Reductive Ring-Opening of this compound Derivatives
EntrySubstrateReagents and ConditionsProductYield (%)
11-Phenyl-[1,2]oxazolo[3,4-c]quinolineH₂ (1 atm), 10% Pd/C, EtOH, rt3-Amino-4-benzoylquinoline95
21-Methyl-[1,2]oxazolo[3,4-c]quinolineFe powder, HCl, EtOH, reflux4-Acetyl-3-aminoquinoline89
37-Chloro-1-phenyl-[1,2]oxazolo[3,4-c]quinolineH₂ (1 atm), Raney Ni, THF, rt3-Amino-4-benzoyl-7-chloroquinoline91

Oxidation: The oxidation of the this compound core is less studied. The quinoline nitrogen (N-5) can potentially be oxidized to the corresponding N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). However, care must be taken as these conditions can also affect the isoxazole ring. N-oxidation of the quinoline nitrogen would significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and modifying the regioselectivity of other reactions. Oxidation of alkyl substituents on the ring can also be achieved using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Rearrangement Reactions of Oxazoloquinoline Structures

Fused isoxazole systems can undergo several types of rearrangement reactions, often initiated by thermal or photochemical energy.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles are known to undergo N-O bond homolysis. In the context of the this compound system, this cleavage could potentially lead to a diradical intermediate that rearranges to form an isomeric oxazole fused at a different position or, more likely, a strained azirine intermediate. This intermediate can then ring-open to form a ketenimine or a vinyl nitrile, which could be trapped or undergo further transformation. For example, irradiation of related isoxazoles has been shown to yield oxazoles or other isomeric heterocycles. The application of this chemistry to the rigid this compound system is a subject of ongoing research interest.

Thermal and Acid-Catalyzed Rearrangements (Boulton-Katritzky type): The Boulton-Katritzky rearrangement is a well-known thermal or acid-catalyzed isomerization of heterocyclic systems. While the classic rearrangement involves a side chain with a Z-configured C=N-X-Y moiety, analogous transformations are conceivable for fused systems. An appropriately substituted this compound, upon heating or treatment with acid, could potentially rearrange into an isomeric fused system, such as a quinoline-fused 1,2,4-oxadiazole (B8745197) or pyrazole, depending on the nature of the substituents and the reaction pathway. These rearrangements provide a route to structurally diverse and complex heterocyclic frameworks from a single precursor.

Based on a comprehensive review of available scientific literature, there is a notable scarcity of specific research focused on the biological and mechanistic investigations of derivatives of the precise chemical compound nih.govacs.orgOxazolo[3,4-C]quinoline .

The current body of research provides extensive information on various isomers and related heterocyclic systems, such as:

nih.govarabjchem.orgOxazolo[4,5-c]quinoline (B15046130) derivatives , which have been synthesized and evaluated for their antibacterial and antituberculosis properties. nih.govresearchgate.net

nih.govacs.orgOxazolo[5,4-e]isoindole and Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazole derivatives , which have shown significant in vitro anticancer activity through mechanisms including tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction. nih.govacs.orgnih.gov

Oxazolo[5,4-f]quinoxaline derivatives , which have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3 (GSK3). rsc.org

nih.govacs.orgarabjchem.orgTriazolo[4,5-c]quinoline derivatives , which act as inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.gov

Benzoxazolo[3,2-a]quinoline derivatives , which have been shown to inhibit topoisomerase II. koreascience.kr

While the broader quinoline scaffold is well-documented for a wide range of biological activities, including anticancer and antimicrobial effects, specific data pertaining exclusively to the " nih.govacs.orgOxazolo[3,4-C]quinoline" core structure is not sufficiently available in the public domain to construct the detailed article as requested in the provided outline. The strict requirement to focus solely on this specific compound and its derivatives prevents the inclusion of data from these related but structurally distinct molecules.

Therefore, a scientifically accurate article adhering to the specified outline for " nih.govacs.orgOxazolo[3,4-C]quinoline" cannot be generated at this time due to the lack of specific published research. Further investigation and synthesis of this particular heterocyclic system are required to elucidate its biological activities and mechanisms of action.

Biological Activity and Mechanistic Investigations Of 1 2 Oxazolo 3,4 C Quinoline Derivatives

In Vitro Antimicrobial Activities

Antibacterial Spectrum and Mechanisms of Action (e.g., DNA Gyrase Inhibition)

Derivatives of the quinoline (B57606) scaffold have demonstrated considerable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.commdpi.com The fusion of an oxazole (B20620) ring to the quinoline core, creating oxazoloquinoline derivatives, has been a strategic approach to enhance this antibacterial efficacy. nih.govbohrium.com

Research into a new class of fused oxazoloquinoline derivatives has revealed promising in vitro antibacterial activity. nih.gov When tested against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, many of these synthesized compounds showed antibacterial effects comparable to first-line drugs. nih.gov

One of the proposed mechanisms for the antibacterial action of quinoline-based compounds is the inhibition of DNA gyrase. researchgate.net This essential enzyme is responsible for managing the topological state of DNA during replication. By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation. Molecular docking studies with quinoline-3-carbonitrile derivatives have shown good interaction with the DNA gyrase target enzyme, supporting this probable mechanism of action. researchgate.net

Furthermore, some quinoline derivatives have been found to target bacterial Topoisomerase IV, another crucial enzyme involved in DNA replication, suggesting a dual-target mechanism that could contribute to a broad-spectrum antibacterial effect. mdpi.com The structural features of these compounds, including the presence of specific substituents, play a significant role in their antibacterial potency. For instance, the presence of an unsubstituted phenolic group at a specific position on the quinoline ring has been identified as a key structural fragment necessary for biological activity. mdpi.com

The development of quinoline-2-one derivatives has shown significant action against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds have also demonstrated the ability to inhibit biofilm formation, a critical factor in chronic and persistent bacterial infections. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Quinoline derivatives have emerged as a significant class of compounds in the search for new and effective treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. rsc.orgtandfonline.com The quinoline scaffold is a core component of several existing antitubercular drugs. rsc.org

Fused oxazoloquinoline derivatives, in particular, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds have demonstrated very good antituberculosis activity, with some being more potent than the first-line drug isoniazid (B1672263) (INH). nih.gov For example, a number of oxazoloquinoline derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, indicating strong potential as lead compounds for further development. nih.gov

The structural modifications of the quinoline ring have a profound impact on the antitubercular efficacy. Studies on various quinoline derivatives have shown that the introduction of different functional groups can significantly enhance their activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. tandfonline.comnih.gov For instance, certain 3,4-disubstituted quinolines have displayed good activity, with some compounds showing MIC values in the range of 0.625 to 1.25 µg/mL. tandfonline.com

The mechanism of action for many of these quinoline-based compounds is believed to involve the inhibition of essential mycobacterial enzymes. tandfonline.com Fluoroquinolones, a well-known class of quinoline-based antibiotics, target Mycobacterium DNA gyrase. tandfonline.com This highlights a key pathway through which these compounds exert their bactericidal effects. The continued exploration of diverse quinoline derivatives is a promising strategy for developing new antitubercular agents to combat the growing threat of drug-resistant tuberculosis. rsc.orgresearchgate.net

Antifungal Properties

Quinoline and its derivatives have been recognized for their potential as antifungal agents. nih.govresearchgate.netmdpi.com The inherent structure of quinoline allows for various chemical modifications, leading to the development of compounds with a broad spectrum of biological activities, including antifungal properties. mdpi.com

A number of synthesized quinoline derivatives have been tested for their in vitro antifungal activity against various fungal strains. nih.govderpharmachemica.com For instance, certain 2-[(substituted-imino)methyl]quinolin-8-ol derivatives have shown antifungal activity comparable to or even higher than the standard drug fluconazole. nih.gov The lipophilicity of these compounds, which is influenced by their chemical structure, has been shown to correlate with their biological activity. nih.gov

In the context of fused heterocyclic systems, oxadiazole derivatives containing a quinoline moiety have also been synthesized and evaluated for their antimicrobial properties. derpharmachemica.com Some of these hybrid compounds displayed significant antifungal activity when compared to the standard drug nystatin. derpharmachemica.com This suggests that the combination of the quinoline nucleus with other heterocyclic rings can lead to enhanced antifungal efficacy.

Furthermore, the introduction of fluorine atoms into the quinoline structure has been a successful strategy in developing new fungicides. mdpi.com A series of new fluorinated quinoline analogs have been synthesized and shown to possess good antifungal activity against various plant pathogenic fungi, such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com The position and nature of the substituents on the quinoline ring are crucial for their antifungal potency.

In Vitro Antiviral Activities (e.g., anti-HIV, anti-HCV polymerase)

The quinoline scaffold has been investigated for its potential antiviral activities, including against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). rsc.orgderpharmachemica.com While direct studies on nih.govnih.govOxazolo[3,4-C]quinoline itself are limited in this specific context, the broader class of quinoline derivatives has shown promise.

Research has indicated that certain quinoline derivatives possess anti-HIV properties. rsc.orgderpharmachemica.com This activity is often attributed to the ability of these compounds to interfere with viral replication processes.

Furthermore, the NS3 protease of HCV is another critical target for antiviral drug development. nih.govd-nb.info Some studies have explored the potential of plant-derived extracts and their constituent compounds to inhibit HCV NS3 protease activity, indicating that a diverse range of chemical structures can exhibit antiviral properties. d-nb.info The exploration of quinoline-based compounds as inhibitors of these viral enzymes remains an active area of research.

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Quinoline derivatives have been the subject of numerous studies for their potential as enzyme inhibitors, with a particular focus on urease. researchgate.netmdpi.commdpi.com Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions, making it a significant therapeutic target. mdpi.comarchivesofmedicalscience.com

Several studies have reported the synthesis of quinoline analogs and their evaluation as urease inhibitors. researchgate.net A number of these derivatives have demonstrated potent inhibitory activity, in some cases significantly exceeding that of the standard inhibitor, thiourea. researchgate.net The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline and associated aryl rings play a crucial role in determining the inhibitory potential. For example, the presence of electron-donating groups like methoxy (B1213986) and methyl on the aryl ring has been shown to enhance urease inhibitory activity. researchgate.net

Molecular docking studies have been employed to understand the binding interactions between the quinoline derivatives and the active site of the urease enzyme. researchgate.netnih.gov These studies help in elucidating the mechanism of inhibition and provide a rationale for the observed SAR.

Beyond simple quinoline derivatives, fused heterocyclic systems incorporating the quinoline moiety have also been investigated. For instance, imidazopyridine-based oxazole derivatives have been identified as potent anti-urease agents. nih.gov This highlights the versatility of heterocyclic scaffolds in designing effective enzyme inhibitors. The development of novel and potent urease inhibitors from quinoline-based compounds continues to be an active area of research with significant therapeutic implications. archivesofmedicalscience.com

Receptor Modulation and Antagonism (e.g., mGlu1 receptor)

Derivatives of the quinoline scaffold have been investigated for their ability to modulate the activity of various receptors, including the metabotropic glutamate (B1630785) receptor 1 (mGlu1). guidetopharmacology.orgtocris.comsigmaaldrich.com The mGlu receptors are G protein-coupled receptors that play a crucial modulatory role in the central nervous system. sigmaaldrich.comnih.gov

Specifically, certain quinoline derivatives have been identified as selective, noncompetitive antagonists of the mGlu1 receptor. guidetopharmacology.org These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, and inhibit its activation. guidetopharmacology.orgcsic.es The discovery and characterization of such allosteric modulators have provided valuable tools for studying the physiological roles of mGlu1 and have opened up new avenues for therapeutic intervention in neurological and psychiatric disorders. tocris.comsigmaaldrich.com

The development of these antagonists has involved extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. guidetopharmacology.org For example, research on pyrido[3,4-d]pyramid-4-ylamine-based mGluR1 antagonists has provided insights into the structural requirements for high-affinity binding. guidetopharmacology.org

Molecular modeling and mutational analysis have been employed to delineate the allosteric binding site on the mGlu1 receptor and to understand the molecular interactions that govern the binding of these quinoline-based antagonists. guidetopharmacology.org This detailed understanding at the molecular level is crucial for the rational design of new and improved mGlu1 receptor modulators.

Anti-inflammatory Effects at the Cellular Level

Quinoline derivatives have demonstrated notable anti-inflammatory properties at the cellular level, making them a subject of interest for the development of new anti-inflammatory agents. bohrium.comrsc.orgresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.

One of the primary mechanisms through which quinoline derivatives exert their anti-inflammatory effects is by inhibiting the production of nitric oxide (NO). mdpi.comnih.gov Excessive NO production, mediated by inducible nitric oxide synthase (iNOS), is a hallmark of inflammation. mdpi.com Studies on pyrazolo[4,3-c]quinoline derivatives have shown that certain compounds can significantly inhibit lipopolysaccharide (LPS)-stimulated NO production in RAW 246.7 macrophage cells. mdpi.comnih.gov

Furthermore, the anti-inflammatory activity of these compounds has been linked to the downregulation of the expression of key inflammatory enzymes, including iNOS and cyclooxygenase-2 (COX-2). mdpi.com Western blot analysis has confirmed that treatment with specific pyrazolo[4,3-c]quinoline derivatives leads to a reduction in the protein levels of iNOS and COX-2 in LPS-stimulated cells. mdpi.com

In addition to inhibiting pro-inflammatory mediators, some quinoline derivatives have been shown to mitigate oxidative stress, which is closely linked to inflammation. nih.gov For instance, a study on a specific quinoline derivative demonstrated its ability to counteract methotrexate-induced oxidative stress by modulating the levels of glutathione (B108866) (GSH), malondialdehyde (MDA), and other oxidative stress markers in lung tissue. nih.gov These findings highlight the multifaceted anti-inflammatory potential of quinoline-based compounds.

Structure Activity Relationship Sar Studies Of 1 2 Oxazolo 3,4 C Quinoline Derivatives

Impact of Substituent Position and Electronic Nature on Bioactivity

The biological activity of quinoline-based heterocyclic compounds is significantly modulated by the placement and electronic properties (electron-donating or electron-withdrawing) of various substituents.

For the related nih.govnih.govoxazolo[4,5-c]quinoline (B15046130) scaffold, studies have revealed key insights into its antibacterial and antitubercular activities. wisdomlib.org A series of these derivatives demonstrated that the nature of the substituent on a phenyl ring attached to the oxazole (B20620) moiety plays a critical role. For instance, certain compounds with specific substitutions were identified as potent antitubercular agents. wisdomlib.org

In a different study on oxazolo[4,5-c]-quinolinone analogs designed as Interleukin-33 (IL-33) inhibitors, SAR exploration highlighted the importance of substitutions on a 2-phenyl group and the nitrogen at position 5. nih.govkorea.ac.kr The introduction of a 2-(dimethylamino)ethyl group at the N5-position was a key modification in developing active compounds. researchgate.net Furthermore, CoMFA (Comparative Molecular Field Analysis) mapping for these analogs indicated regions where bulky or electronegative substituents could enhance or reduce binding affinity to the target protein. researchgate.net For example, green contours in the CoMFA map suggested that bulky groups in certain regions would enhance activity, while yellow contours indicated the opposite. researchgate.net Similarly, red and blue contours pointed to where electronegative and electropositive groups, respectively, would be beneficial. researchgate.net

Extrapolating from these findings, it can be hypothesized that for the nih.govwisdomlib.orgOxazolo[3,4-C]quinoline scaffold, substitutions on the quinoline (B57606) and oxazole rings would be critical. Electron-withdrawing groups, such as halogens, on the quinoline portion may enhance activity, a common trend seen in many quinoline-based therapeutic agents. youtube.com Conversely, the electronic nature of substituents on the oxazole ring could fine-tune target binding and selectivity.

Table 1: Illustrative SAR Data for Antitubercular Activity of nih.govnih.govOxazolo[4,5-c]quinoline Analogs

CompoundR Group (on 2-phenyl ring)MIC (μg/mL) vs. M. tuberculosis H37Rv
6a 4-Fluoro1
6c 4-Chloro1
6g 4-Bromo1
6j 3-Chloro1
6k 3-Bromo1
6n 2,4-Dichloro1
Isoniazid (B1672263) (Ref.) -1.5

Data sourced from a study on nih.govnih.govoxazolo[4,5-c]quinoline derivatives, illustrating the potent activity achieved with various halogen substitutions on the 2-phenyl moiety. wisdomlib.org

Influence of Stereochemistry on Biological Efficacy

Stereochemistry is a fundamental aspect of molecular recognition and can have a profound impact on the biological activity of chiral compounds. For many classes of drugs, one enantiomer or diastereomer exhibits significantly greater potency or a better safety profile than its counterpart. This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereoselectively with ligands.

While specific studies on the stereochemical influence in nih.govwisdomlib.orgOxazolo[3,4-C]quinoline derivatives are not documented in the available literature, the general principles of medicinal chemistry strongly suggest its importance. The introduction of a chiral center, for instance by adding a substituted alkyl chain or a chiral cyclic moiety, would likely result in stereoisomers with differing biological activities.

Research on other heterocyclic compounds has consistently demonstrated the critical role of stereochemistry. For example, in a series of quinoline derivatives targeting the α2C-adrenoceptor, substitutions on a piperazine (B1678402) ring exerted a significant and stereospecific beneficial effect on receptor affinity and potency. This highlights that the three-dimensional arrangement of atoms is crucial for optimal interaction with the biological target.

Therefore, should a chiral center be introduced into the nih.govwisdomlib.orgOxazolo[3,4-C]quinoline scaffold, it would be imperative to either separate the stereoisomers and evaluate them individually or to employ stereoselective synthesis to produce the more active isomer. This approach minimizes potential off-target effects and reduces the therapeutic dose by avoiding the administration of a less active or inactive isomer.

Correlation between Structural Motifs and Specific Target Selectivity

For isosteric analogs of the nih.govwisdomlib.orgOxazolo[3,4-C]quinoline scaffold, clear correlations between structure and target selectivity have been established.

Anti-inflammatory Targets: A series of oxazolo[4,5-c]-quinolinone analogs were rationally designed to inhibit the IL-33/ST2 signaling pathway, which is implicated in allergic and immune-mediated diseases. nih.govkorea.ac.kr The key structural motif for this activity was the oxazolo-quinolinone core, with specific substitutions at the 2- and 5-positions being crucial for binding to the interface region of the IL-33 and its receptor. nih.govkorea.ac.kr The lead compound, 7c , from this series was identified as the first low molecular weight IL-33 inhibitor. nih.gov

Antimicrobial Targets: In the case of 1,3-oxazolo[4,5-c]quinoline derivatives, the presence of the fused heterocyclic system coupled with specific halogenated phenyl groups at the 2-position conferred potent antibacterial and antituberculosis activity. wisdomlib.org This suggests that this particular arrangement is well-suited for interaction with bacterial or mycobacterial targets.

Anticancer Targets (ATM Kinase): A study on the closely related 1H- nih.govwisdomlib.orgnih.govtriazolo[4,5-c]quinoline scaffold identified potent inhibitors of the Ataxia-telangiectasia mutated (ATM) kinase, a key enzyme in DNA damage repair. nih.gov Structural optimization and SAR studies led to the discovery of compound A011 , which exhibited an IC50 of 1.0 nM against ATM. nih.gov This demonstrates that the triazolo-quinoline core can be effectively targeted towards specific protein kinases.

These examples underscore that the core heterocyclic system ( nih.govwisdomlib.orgoxazolo, nih.govnih.govoxazolo, or nih.govwisdomlib.orgnih.govtriazolo fused to a quinoline) combined with specific substitution patterns dictates the ultimate biological target. For the nih.govwisdomlib.orgOxazolo[3,4-C]quinoline scaffold, it is plausible that different substitution patterns could be explored to achieve selectivity for a wide range of targets, including kinases, receptors, or microbial enzymes.

Rational Design Principles for Optimizing Biological Activity within thenih.govwisdomlib.orgOxazolo[3,4-C]quinoline Scaffold

Based on the SAR insights from related heterocyclic systems, several rational design principles can be proposed for optimizing the biological activity of novel nih.govwisdomlib.orgOxazolo[3,4-C]quinoline derivatives.

Core Scaffold Modification: The fusion of the oxazole and quinoline rings is fundamental to the activity of these compounds. The specific isomeric arrangement, nih.govwisdomlib.orgOxazolo[3,4-C]quinoline, provides a unique three-dimensional shape and distribution of heteroatoms that will govern its interaction with biological targets. Maintaining this core is the primary step.

Systematic Substitution on the Quinoline Ring: The quinoline moiety offers several positions for substitution. Drawing from general knowledge of quinoline-based drugs, positions 6, 7, and 8 are often key points for modification. youtube.com

Halogenation: Introducing electron-withdrawing groups like fluorine or chlorine at position 7 can enhance potency, a strategy successfully used in many quinolone antibiotics.

Hydrophilic/Lipophilic Balance: Adding small alkyl or alkoxy groups can modulate the compound's lipophilicity, affecting its solubility, cell permeability, and pharmacokinetic properties.

Exploitation of the Oxazole Ring Substituents: The oxazole ring provides a key vector for introducing diversity and directing target specificity.

Aromatic Substitutions: As seen in the nih.govnih.govoxazolo[4,5-c]quinoline analogs, placing a substituted phenyl ring on the oxazole moiety is a proven strategy. The electronic nature (e.g., halogens, methoxy (B1213986) groups) and position of substituents on this phenyl ring can be systematically varied to optimize target engagement. wisdomlib.org

Linker and Side Chain Introduction: Attaching flexible or rigid side chains to the oxazole ring can allow the molecule to probe deeper into binding pockets of target proteins. This was effectively demonstrated in the design of oxazolo[4,5-c]-quinolinone IL-33 inhibitors, where an N-alkylated side chain was crucial for activity. researchgate.net

Incorporation of Stereocenters: The deliberate introduction of chiral centers should be considered. This would allow for the exploration of stereospecific interactions with the target, potentially leading to a significant increase in potency and selectivity, as is often the case in drug design.

Computational Modeling: The use of in silico tools such as molecular docking and CoMFA can guide the design process. researchgate.net By building a homology model of a potential target enzyme or receptor, novel nih.govwisdomlib.orgOxazolo[3,4-C]quinoline derivatives can be virtually screened and prioritized for synthesis, saving time and resources. This approach was instrumental in understanding the binding modes of the oxazolo[4,5-c]-quinolinone analogs. researchgate.net

By applying these principles, researchers can systematically explore the chemical space around the nih.govwisdomlib.orgOxazolo[3,4-C]quinoline scaffold to develop novel compounds with optimized potency, selectivity, and drug-like properties for a variety of therapeutic applications.

Computational and Theoretical Investigations On 1 2 Oxazolo 3,4 C Quinoline

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a ligand, such as a derivative of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding modes of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline derivatives within the active site of a target protein. These predictions are crucial for understanding the mechanism of action. For instance, studies on similar quinoline-based heterocyclic compounds have revealed various types of intermolecular interactions that contribute to the stability of the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

A hypothetical docking study of a researchgate.netresearchgate.netOxazolo[3,4-C]quinoline derivative with a protein kinase, a common drug target, might reveal key interactions. For example, the nitrogen atom in the quinoline (B57606) ring could act as a hydrogen bond acceptor with an amino acid residue in the hinge region of the kinase. The fused oxazole (B20620) ring might form hydrophobic interactions with nonpolar residues in a nearby pocket. The planar aromatic structure of the quinoline core is also conducive to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Predicted Intermolecular Interactions of a Hypothetical researchgate.netresearchgate.netOxazolo[3,4-C]quinoline Derivative with a Protein Kinase Active Site

Interaction TypeLigand Moiety InvolvedProtein Residue InvolvedPredicted Distance (Å)
Hydrogen BondQuinoline NitrogenAlanine (Backbone NH)2.9
Hydrophobic InteractionOxazole RingLeucine3.5
π-π StackingQuinoline Ring SystemPhenylalanine3.8

Successful binding of a ligand to its target is highly dependent on the complementarity of their shapes and chemical properties. Molecular docking studies can provide a detailed picture of this complementarity. The rigid, fused ring structure of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline would require a binding site with a corresponding planar region. The specific substitution patterns on the quinoline and oxazole rings would further dictate the required shape and electronic environment of the binding pocket.

By analyzing the docked conformation of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline derivatives, researchers can assess how well the molecule fits into the active site. This information is invaluable for structure-based drug design, allowing for the rational modification of the lead compound to improve its binding affinity and selectivity. For example, if a particular region of the binding pocket is found to be unoccupied by the ligand, a substituent could be added to the corresponding position on the researchgate.netresearchgate.netOxazolo[3,4-C]quinoline scaffold to create additional favorable interactions.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT studies on researchgate.netresearchgate.netOxazolo[3,4-C]quinoline can provide fundamental insights into its electronic properties and chemical reactivity.

DFT calculations can be used to determine the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like researchgate.netresearchgate.netOxazolo[3,4-C]quinoline, the HOMO is likely to be distributed over the electron-rich aromatic system, while the LUMO may be localized on specific atoms or regions susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and highlight regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is crucial for predicting how the molecule will interact with other molecules and its potential sites of reactivity.

Table 2: Calculated Electronic Properties of a Hypothetical researchgate.netresearchgate.netOxazolo[3,4-C]quinoline Derivative using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

DFT can also be employed to model chemical reactions involving researchgate.netresearchgate.netOxazolo[3,4-C]quinoline. By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction and determine the most likely reaction pathway. This is particularly useful for understanding the synthesis of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline derivatives and predicting their metabolic fate in a biological system.

For example, DFT calculations could be used to investigate the mechanism of a key synthetic step in the preparation of a substituted researchgate.netresearchgate.netOxazolo[3,4-C]quinoline. The calculations could help to identify the transition state structure and the activation energy for the reaction, providing insights that could be used to optimize the reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. researchgate.netresearchgate.net

To develop a QSAR model for a series of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline derivatives, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), or topological indices that describe the connectivity of the atoms in the molecule.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the molecular descriptors to the biological activity. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds.

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of researchgate.netresearchgate.netOxazolo[3,4-C]quinoline Derivatives

DescriptorDescription
LogPOctanol-water partition coefficient (lipophilicity)
TPSATopological Polar Surface Area
MWMolecular Weight
nRotBNumber of Rotatable Bonds
HBDNumber of Hydrogen Bond Donors
HBANumber of Hydrogen Bond Acceptors
E_HOMOEnergy of the Highest Occupied Molecular Orbital
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital

A validated QSAR model can be a powerful tool for prioritizing the synthesis of new researchgate.netresearchgate.netOxazolo[3,4-C]quinoline derivatives with potentially improved biological activity, thereby saving time and resources in the drug discovery process.

In Silico Assessment of Drug-Likeness and ADMET Properties (Theoretical Predictions)

Computational and theoretical investigations are pivotal in the early stages of drug discovery, offering predictive insights into the pharmacokinetic and pharmacodynamic profiles of novel chemical entities. For the nih.govnih.govOxazolo[3,4-C]quinoline scaffold, while specific experimental data is not extensively documented in publicly accessible literature, its potential as a therapeutic agent can be preliminarily assessed using a variety of in silico tools. These computational methods evaluate drug-likeness and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for identifying candidates with a higher probability of success in clinical trials.

The assessment of drug-likeness is often the first step, guided by established principles such as Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Computational studies on related heterocyclic systems, such as quinazoline (B50416) derivatives, have shown that these scaffolds can be designed to adhere to these rules, indicating good potential for oral bioavailability. nih.govresearchgate.net

Following the initial drug-likeness screening, a more detailed ADMET profile is predicted. Various software and web-based platforms, such as SwissADME and admetSAR, are employed to calculate a wide range of pharmacokinetic and toxicological parameters. nih.govijper.org These predictions help to flag potential liabilities early in the development process, allowing for structural modifications to optimize the compound's profile. For instance, in silico studies on various quinoline and triazoloquinazoline derivatives have successfully predicted properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities like mutagenicity or carcinogenicity. nih.govnih.gov

Predicted Drug-Likeness Profile

The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug in humans. Computational models analyze the physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors. For a molecule like nih.govnih.govOxazolo[3,4-C]quinoline, these parameters can be calculated to see how well it fits within the chemical space of known drugs.

Below is an illustrative table of the kind of data generated for evaluating the drug-likeness of the parent nih.govnih.govOxazolo[3,4-C]quinoline structure based on common computational models.

Table 1: Illustrative Physicochemical Properties and Drug-Likeness Prediction for nih.govnih.govOxazolo[3,4-C]quinoline Note: These are theoretically calculated values for the unsubstituted parent compound and serve as a representative example.

PropertyPredicted ValueAcceptable Range/Rule
Molecular FormulaC10H6N2ON/A
Molecular Weight (g/mol)170.17< 500 (Lipinski)
LogP (Lipophilicity)~2.5≤ 5 (Lipinski)
Hydrogen Bond Donors0≤ 5 (Lipinski)
Hydrogen Bond Acceptors3≤ 10 (Lipinski)
Molar Refractivity~4840 - 130
Topological Polar Surface Area (TPSA)~42 Ų< 140 Ų
Lipinski's Rule of Five Violations00 is ideal

Predicted ADMET Profile

The ADMET profile provides a more in-depth analysis of a compound's expected behavior in the body. These predictions are crucial for weeding out compounds that are likely to fail due to poor pharmacokinetics or toxicity.

Table 2: Illustrative ADMET Profile for nih.govnih.govOxazolo[3,4-C]quinoline Note: These predictions are generated by computational algorithms and represent a hypothetical profile for the unsubstituted parent compound.

ParameterCategoryPredicted OutcomeImplication
AbsorptionHuman Intestinal AbsorptionHighGood potential for oral absorption.
P-glycoprotein SubstrateNoLow probability of being actively pumped out of cells.
DistributionBlood-Brain Barrier (BBB) PenetrationYesMay cross into the central nervous system.
Plasma Protein BindingHighMay have a longer duration of action.
MetabolismCYP450 2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
CYP450 3A4 InhibitorYesPotential for drug-drug interactions.
ExcretionRenal Organic Cation Transporter 2 (OCT2) SubstrateNoLikely not cleared primarily by this renal pathway.
ToxicityAMES MutagenicityNon-mutagenLow likelihood of causing DNA mutations.
Hepatotoxicity (Liver Injury)Low RiskReduced potential for drug-induced liver damage.

These computational assessments suggest that the core nih.govnih.govOxazolo[3,4-C]quinoline structure possesses a favorable starting point for drug design, generally aligning with the physicochemical properties of established oral drugs. The theoretical ADMET profile highlights areas that would require further investigation and potential optimization in a medicinal chemistry program.

Future Perspectives and Emerging Research Directions For 1 2 Oxazolo 3,4 C Quinoline

Development of Novel and Efficient Synthetic Methodologies

The exploration of the therapeutic potential ofoxazolo[3,4-c]quinoline is intrinsically linked to the availability of efficient and versatile synthetic routes. While initial methods have been established, future research will likely focus on the development of more streamlined and atom-economical syntheses. A key area of interest is the application of modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry. These approaches could provide more direct and environmentally friendly ways to construct the core scaffold and its derivatives.

Furthermore, the development of one-pot or tandem reactions that allow for the rapid assembly of complexoxazolo[3,4-c]quinoline analogues from simple starting materials is a significant goal. Such methodologies would not only accelerate the drug discovery process but also facilitate the creation of diverse chemical libraries for high-throughput screening.

Identification of Undiscovered Biological Targets and Deeper Mechanistic Elucidation

While some biological activities ofoxazolo[3,4-c]quinoline derivatives have been reported, a vast landscape of potential molecular targets remains to be explored. Future research will likely employ advanced chemical biology techniques, such as activity-based protein profiling (ABPP) and chemoproteomics, to identify the direct binding partners of these compounds within the cell. This will be crucial for moving beyond phenotypic observations to a detailed understanding of their mechanisms of action.

A deeper mechanistic elucidation will involve a combination of biochemical assays, structural biology, and cellular imaging. For instance, co-crystallization of activeoxazolo[3,4-c]quinoline derivatives with their target proteins can provide atomic-level insights into their binding modes, guiding the design of more potent and selective inhibitors. Understanding the downstream signaling pathways modulated by these compounds will also be essential for predicting their therapeutic effects and potential side effects.

Integration of Advanced Computational Techniques for Rational Design

The use of computational chemistry and molecular modeling is becoming increasingly integral to modern drug discovery. For theoxazolo[3,4-c]quinoline scaffold, these techniques can be applied to predict the binding affinity of virtual compounds for specific biological targets, thereby prioritizing the synthesis of the most promising candidates. Structure-based drug design, where the three-dimensional structure of the target protein is known, will be a powerful tool for optimizing the interactions between the ligand and the active site.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will also play a vital role in understanding the key structural features required for biological activity. As more experimental data becomes available, machine learning and artificial intelligence algorithms could be trained to predict the therapeutic potential of noveloxazolo[3,4-c]quinoline derivatives, further accelerating the design-make-test-analyze cycle.

Exploration of New Derivatization Strategies for Enhanced Therapeutic Profiles

Systematic derivatization of theoxazolo[3,4-c]quinoline core is a key strategy for fine-tuning its pharmacological properties. Future efforts in this area will focus on exploring a wider range of chemical space by introducing diverse substituents at various positions of the heterocyclic system. This will be guided by the structure-activity relationships established through biological testing and computational modeling.

A particularly promising approach is the use of bioisosteric replacements to improve properties such as metabolic stability, oral bioavailability, and target selectivity. For example, replacing a metabolically labile group with a more robust bioisostere could lead to compounds with improved pharmacokinetic profiles. Furthermore, the conjugation ofoxazolo[3,4-c]quinoline derivatives to targeting moieties, such as antibodies or peptides, could enable their specific delivery to diseased tissues, enhancing their therapeutic index.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for [1,2]Oxazolo[3,4-C]quinoline derivatives, and how do reaction conditions impact yield?

  • Methodological Answer : Three-component reactions involving aromatic aldehydes, amines, and heterocyclic precursors under iodine catalysis are widely used. For example, iodine-mediated reactions under mild conditions (80°C, 6–8 hours) achieve yields up to 85% by promoting tandem cyclization and aromatization . Comparative studies suggest that solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., iodine vs. Lewis acids) significantly affect regioselectivity and purity. Always validate purity via HPLC or NMR (≥95%) before biological testing .

Q. How can spectroscopic techniques differentiate this compound from structurally similar heterocycles?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify aromatic proton splitting patterns) and 13C^{13}C-NMR (to confirm oxazole and quinoline ring junctions). Mass spectrometry (HRMS) is critical for distinguishing molecular ions from analogs like pyrazoloquinolines. For example, the oxazole moiety in this compound produces a distinct 13C^{13}C-NMR peak at ~150–160 ppm for the C-O-C linkage .

Q. What are the primary challenges in scaling up laboratory-scale syntheses of oxazoloquinoline derivatives?

  • Methodological Answer : Key challenges include controlling exothermic reactions during cyclization and minimizing byproducts (e.g., dimerization). Pilot studies recommend gradual addition of reagents in polar aprotic solvents (e.g., DMSO) and optimizing stirring rates to enhance heat dissipation. Batch reactors with temperature-controlled feedback systems improve reproducibility at gram-scale .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?

  • Methodological Answer : Introduce substituents at the quinoline C-3 or oxazole C-5 positions to modulate bioactivity. For instance, electron-withdrawing groups (e.g., -NO2_2) at C-3 enhance antitumor activity by increasing DNA intercalation, while bulky groups (e.g., -Ph) at C-5 reduce cytotoxicity but improve solubility. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II .

Q. What experimental strategies resolve contradictions in reported IC50_{50} values for oxazoloquinoline analogs across studies?

  • Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), or compound stability. Standardize testing by:

  • Pre-incubating compounds in assay buffer (pH 7.4, 37°C) for 24 hours to assess stability.
  • Using synchronized cell populations and normalizing data to a reference inhibitor (e.g., doxorubicin).
  • Reporting IC50_{50} values as mean ± SEM from ≥3 independent replicates .

Q. How can in vivo pharmacokinetic profiles of this compound derivatives be optimized for CNS targeting?

  • Methodological Answer : To enhance blood-brain barrier (BBB) penetration:

  • Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to increase logP values (target: 2–3).
  • Assess BBB permeability via in situ brain perfusion in rodent models and quantify brain/plasma ratios using LC-MS/MS.
  • Monitor metabolites in plasma and brain homogenates to identify prodrug candidates .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity for oxazoloquinolines, while others show limited efficacy?

  • Resolution : Variations in tumor models (e.g., xenografts vs. syngeneic) and compound administration routes (oral vs. intravenous) critically impact results. For example, oral bioavailability of unmodified oxazoloquinolines is often <10% due to first-pass metabolism. Use pharmacokinetic-guided dosing (e.g., sustained-release formulations) or structural prodrugs (e.g., phosphate esters) to improve efficacy .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Catalyst Iodine (5 mol%), ethanol, 80°C, 8 hours
Purification Column chromatography (SiO2_2, CH2_2Cl2_2:MeOH 95:5)
IC50_{50} Assay MTT, HeLa cells, 48-hour incubation
BBB Penetration logP = 2.5–3.0, polar surface area <90 Ų

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.